N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-fluorobenzamide
Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-fluorobenzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a fluorobenzamide group attached to the anthraquinone core. Anthraquinone derivatives are known for their diverse applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-fluorobenzamide is primarily used in the field of organic synthesis . It possesses an N, O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions . The primary targets of this compound are the C-H bonds that are nonreactive or inert .
Mode of Action
The compound interacts with its targets (C-H bonds) through a process known as functionalization . This process involves the use of groups that can direct the reaction to occur at a specific C-H bond . The compound’s N, O-bidentate directing group plays a key role in chelation-assistance, which promotes the formation of cyclometallated complexes . These complexes bring the Lewis-acidic metal in proximity to the C-H bonds to be functionalized .
Biochemical Pathways
The functionalization of C-H bonds by the compound could result in a reduction in waste and saving of materials/chemicals, as well as shortening the number of steps in chemical synthesis . This process could be environmentally benign and thus a green science . The main challenge in functionalization of C-H bonds is controlling which C-H bond would undergo activation or cleavage or site-selectivity .
Result of Action
The result of the compound’s action is the functionalization of inert C-H bonds . This process avoids prefunctionalized reagents or materials and thus provides rapid access to desired products and synthetic targets . The compound’s action could lead to the development of new chemical bonds and structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-fluorobenzamide typically involves the reaction of 1-aminoanthraquinone with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted benzamides.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-13-6-3-5-12(11-13)21(26)23-17-10-4-9-16-18(17)20(25)15-8-2-1-7-14(15)19(16)24/h1-11H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYNBGWJFZVKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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